![molecular formula C7H2Cl2F4 B3034490 2,3-Dichloro-4-fluorobenzotrifluoride CAS No. 1803718-60-6](/img/structure/B3034490.png)
2,3-Dichloro-4-fluorobenzotrifluoride
Overview
Description
2,3-Dichloro-4-fluorobenzotrifluoride (DCBTF) is a colorless liquid compound that belongs to the group of halogenated organic compounds. It is a halogenated aromatic compound, which has two chlorine atoms and three fluorine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular formula of DCBTF is C7H2Cl2F4. It is a halogenated aromatic compound, which means it has a benzene ring with halogen atoms (chlorine and fluorine in this case) attached to it .Chemical Reactions Analysis
Halogenated organic compounds like DCBTF are generally unreactive. Their reactivity decreases as more of their hydrogen atoms are replaced with halogen atoms . They are incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
DCBTF has a molecular weight of 232.99 g/mol. The physical and chemical properties of a similar compound, 2,4-Dichlorobenzotrifluoride, include a melting point of -37 °C, a boiling point of 215 °C, a density of 1.47 g/cm3, and a vapor pressure of 0.03 mm Hg at 20 °C . It is sparingly soluble in water but freely soluble in organic solvents like ethanol, ether, and benzene .Scientific Research Applications
Agrochemicals and Pesticides
- Herbicides : 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene serves as a precursor for the synthesis of herbicides. For instance, it is a key intermediate in the production of Difenan , a highly effective and low-toxicity herbicide used in cotton, soybeans, and other crops for weed control .
Pharmaceutical Intermediates
- Synthetic Building Block : Researchers utilize this compound as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, leading to the creation of novel drug candidates .
Materials Science
- Fine Chemicals : 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene finds applications as a fine chemical. It contributes to the development of specialty materials, coatings, and other high-value products .
Organic Synthesis
- Fluorinated Compounds : The trifluoromethyl group in this compound imparts desirable properties, such as increased lipophilicity and metabolic stability. Researchers use it to introduce fluorine atoms into organic molecules, enhancing their bioactivity or pharmacokinetics .
Environmental Monitoring
- Analytical Chemistry : Scientists employ 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene as a reference standard or internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. It aids in detecting and quantifying trace levels of related compounds in environmental samples .
Dye and Pigment Synthesis
- Fluorinated Dyes : The compound’s fluorine substitution pattern makes it valuable in the development of fluorescent dyes and pigments. These materials find applications in imaging, labeling, and biological assays .
Safety And Hazards
DCBTF is a hazardous chemical. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
properties
IUPAC Name |
2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVJYPCWOHMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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